molecular formula C13H17N3O2S B2992255 methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate CAS No. 2034273-85-1

methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate

Cat. No.: B2992255
CAS No.: 2034273-85-1
M. Wt: 279.36
InChI Key: BIYHZYKCQBUEIA-UHFFFAOYSA-N
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Description

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
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Biological Activity

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃S
Molecular Weight393.46 g/mol
PurityTypically ≥ 95%

The structure includes a pyrazole ring, a thiophene moiety, and a carbamate functional group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
  • Attachment of Thiophene : The thiophene moiety is introduced through cross-coupling reactions such as Suzuki or Stille coupling.
  • Carbamate Formation : The carbamate group is formed by reacting an amine with an isocyanate or a carbonyl compound in the presence of a base.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and thiophene rings often exhibit significant antimicrobial activities. For example, studies have shown that derivatives of pyrazole can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The presence of the thiophene ring enhances its ability to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been reported to inhibit matrix metalloproteinases, which are crucial in cancer progression and tissue remodeling .

Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, certain pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cells in vitro .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of pyrazole derivatives, suggesting potential applications in treating inflammatory diseases .
  • Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or receptors critical for disease progression. For example, some compounds have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation pathways .

Case Studies

A notable study focused on the synthesis and evaluation of novel pyrazole derivatives for their biological activity against specific targets:

  • Study Title : "Design, Synthesis, and Biological Evaluation of Novel Dipeptide-Type SARS-CoV 3CL Protease Inhibitors"
    • Findings : This study demonstrated that modifications in the structure significantly enhanced inhibitory activity against SARS-CoV proteases, showcasing how structural variations can influence biological efficacy .

Properties

IUPAC Name

methyl N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-7-10(2)16(15-9)11(8-14-13(17)18-3)12-5-4-6-19-12/h4-7,11H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYHZYKCQBUEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)OC)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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